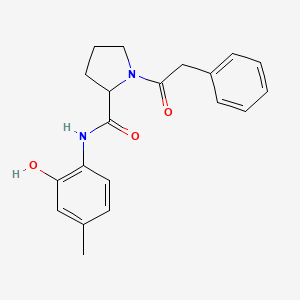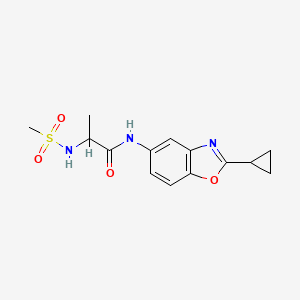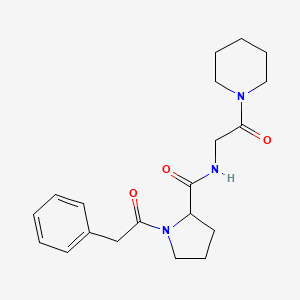
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide, also known as MTSEA, is a sulfhydryl-specific reagent that is widely used in scientific research. This compound is a small molecule that can selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function.
Wirkmechanismus
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide is a sulfhydryl-specific reagent, which means that it can selectively modify cysteine residues in proteins. The mechanism of action of this compound involves the formation of a disulfide bond with the cysteine residue. This reaction can occur under both oxidizing and reducing conditions, which makes this compound a versatile tool for studying cysteine residues in proteins.
Biochemical and Physiological Effects:
This compound can have both biochemical and physiological effects on proteins. By modifying cysteine residues, this compound can alter the structure and function of proteins. This can lead to changes in enzyme activity, protein stability, and protein-protein interactions. In addition, this compound can also have physiological effects on cells and tissues, as it can modify cysteine residues in membrane proteins and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide is its ability to selectively modify cysteine residues in proteins. This makes it a valuable tool for studying protein structure and function. In addition, this compound is a small molecule that can easily penetrate cells and tissues, which makes it useful for studying proteins in their native environment. However, there are also some limitations to the use of this compound. For example, the modification of cysteine residues can be reversible, which can make it difficult to interpret experimental results. In addition, this compound can also modify other amino acids, such as histidine and methionine, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for the use of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide in scientific research. One area of interest is the development of new sulfhydryl-specific reagents that can selectively modify other amino acids, such as histidine and methionine. Another area of interest is the use of this compound in the study of membrane proteins and ion channels, as these proteins play important roles in many physiological processes. Finally, there is also potential for the use of this compound in drug discovery, as it can be used to identify potential drug targets and to study the mechanism of action of drugs.
Synthesemethoden
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-sulfonamide, which is then reacted with thiazole-4-carboxylic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently methylated to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research. One of the most common uses of this compound is in the study of protein structure and function. By selectively modifying cysteine residues in proteins, researchers can gain insights into the role of these residues in protein folding, stability, and activity. This compound can also be used to study protein-protein interactions, as it can modify cysteine residues that are involved in these interactions.
Eigenschaften
IUPAC Name |
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-16(8-13-9-19-10-15-13)20(17,18)14-6-5-11-3-2-4-12(11)7-14/h5-7,9-10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGKEBSZMOZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)






![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
